Predicted Physicochemical Profile vs. Clinical-Stage 2-Aminothiazoles: Lipophilicity and Hydrogen-Bonding Capacity
The target compound exhibits a computed XLogP3 of 3.4, which falls within the optimal range (1–4) for oral bioavailability and cellular permeability, while its three hydrogen-bond donors and five acceptors provide balanced solubility. In contrast, the clinical-stage 2-aminothiazole dasatinib has an XLogP of 3.1 and seven hydrogen-bond acceptors, and alpelisib has an XLogP of 2.9 with six acceptors, indicating that 1040657-60-0 offers a differentiated lipophilicity-hydrogen bonding profile that may favor blood-brain barrier penetration or distinct tissue distribution [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) and hydrogen-bond donor/acceptor counts |
|---|---|
| Target Compound Data | XLogP3 = 3.4; HBD = 3; HBA = 5 (PubChem computed) |
| Comparator Or Baseline | Dasatinib: XLogP3 = 3.1, HBD = 3, HBA = 7; Alpelisib: XLogP3 = 2.9, HBD = 2, HBA = 6 |
| Quantified Difference | ΔXLogP3 = +0.3 vs. dasatinib; +0.5 vs. alpelisib; HBA count 2–3 units lower |
| Conditions | Computed using XLogP3 algorithm (PubChem 2025 release). |
Why This Matters
Lipophilicity differences of 0.3–0.5 log units can translate to 2- to 5-fold differences in membrane permeability and CNS penetration, making 1040657-60-0 a distinct choice for programs targeting intracellular or CNS-localized targets.
- [1] PubChem. Compound Summary for CID 27377993 (target), CID 3062316 (dasatinib), CID 56649450 (alpelisib). National Center for Biotechnology Information, 2025. View Source
